molecular formula C17H18N2O2 B2545374 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1005054-56-7

8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Cat. No.: B2545374
CAS No.: 1005054-56-7
M. Wt: 282.343
InChI Key: TXWDXPQBNGQAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been identified as effective anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. These compounds, especially those with polar substituents like methoxy, hydroxyl, and amino groups, exhibit good effectiveness against metallic corrosion through adsorption and coordination bonding (Verma, Quraishi, & Ebenso, 2020).

Novel Synthesis Methods

Research has developed novel methods for synthesizing quinoline derivatives, including the compound of interest. For example, reactions involving pyridinium ylides have been used to produce 2-acyl-2,3-dihydro-furo[3,2-h]quinolines, indicating the versatility and synthetic accessibility of these compounds (Осянин, Osipov, & Климочкин, 2013).

Antiproliferative Activity

Quinoline derivatives have been synthesized and tested for their antiproliferative properties, particularly against cancer cell lines. These compounds, characterized by their tricyclic system, exhibit cell growth inhibitory properties, highlighting their potential in cancer research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).

Inhibitors of Leukotriene Synthesis

Quinoline derivatives have been identified as potent inhibitors of leukotriene synthesis, which are crucial in the inflammatory process. These compounds have been optimized for superior in vitro and in vivo inhibition, demonstrating significant pharmacokinetic and safety profiles in animal models (Hutchinson et al., 2009).

Catalytic Inhibitors in Cancer Therapy

Some quinoline derivatives have shown promise as nonintercalative catalytic inhibitors of topoisomerases, enzymes involved in DNA replication. These compounds have been found to induce apoptosis and arrest cell growth in cancer models, offering a potential therapeutic approach with reduced DNA toxicity compared to current treatments (Kwon et al., 2015).

Quinoline in Cancer Drug Discovery

Quinoline and its analogs play a significant role in cancer drug discovery, showing effectiveness against various cancer targets through mechanisms such as tyrosine kinase inhibition, DNA repair disruption, and tubulin polymerization inhibition. Their synthetic versatility allows for the generation of structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

As with any chemical, handling “8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline” should be done in accordance with good laboratory practices and safety guidelines. The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions of research involving this compound would likely depend on the results of current studies. Given that it’s used in proteomics research , it may be involved in studies of protein structure and function, or in the development of new drugs or therapies.

Properties

IUPAC Name

8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWDXPQBNGQAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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